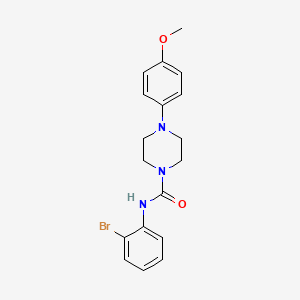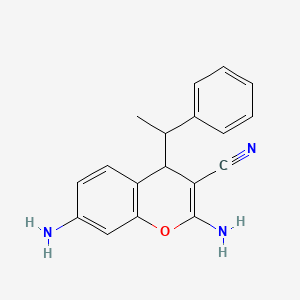![molecular formula C20H28N2O2 B6044935 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol, also known as BFE, is a new drug that has gained significant attention in the scientific research community. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BFE is a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
作用機序
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has a high affinity for the 5-HT1A receptor and exhibits partial agonist activity, which means that it can activate the receptor but not to the same extent as the endogenous ligand serotonin.
Biochemical and Physiological Effects:
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are brain regions involved in the regulation of mood, anxiety, and cognition. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and anxiety disorders, and its upregulation by 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol may contribute to its therapeutic effects.
実験室実験の利点と制限
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which means that it can be used to study the specific effects of this receptor in neuropsychiatric disorders. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. First, more preclinical studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems, such as dopamine and norepinephrine. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in humans, particularly in patients with neuropsychiatric disorders. Third, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new drugs with improved therapeutic profiles. Finally, the use of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in combination with other drugs, such as antidepressants or antipsychotics, may lead to synergistic effects and improved treatment outcomes.
合成法
The synthesis of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps, starting from the reaction of benzofuran-2-carboxaldehyde with cyclopentylmagnesium bromide to produce 4-(1-benzofuran-2-ylmethyl)-1-cyclopentanol. The latter is then converted to the corresponding mesylate, which is reacted with piperazine to obtain 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. The yield of the final product is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been extensively studied in preclinical models of neuropsychiatric disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also exhibits antipsychotic-like effects in animal models of schizophrenia, suggesting its potential utility in the treatment of this disorder. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to enhance the effects of other antidepressant drugs, such as fluoxetine, in preclinical models.
特性
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-12-9-18-14-21(10-11-22(18)17-6-2-3-7-17)15-19-13-16-5-1-4-8-20(16)24-19/h1,4-5,8,13,17-18,23H,2-3,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDKECYTVXMNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)


![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)